molecular formula C11H14N2 B3345344 1H-Indole-1-ethanamine, 3-methyl- CAS No. 103855-44-3

1H-Indole-1-ethanamine, 3-methyl-

Cat. No.: B3345344
CAS No.: 103855-44-3
M. Wt: 174.24 g/mol
InChI Key: DOMBBBPUIYCGRE-UHFFFAOYSA-N
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Description

1H-Indole-1-ethanamine, 3-methyl- is a synthetic organic compound belonging to the class of substituted indole-ethanamines. Its molecular structure is characterized by an indole heterocycle substituted with a methyl group at the 3-position and an ethanamine chain at the 1-position (Molecular Formula: C 11 H 14 N 2 , Molecular Weight: 174.24 g/mol). This structure is of significant interest in medicinal chemistry and chemical biology, as the indole scaffold is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Researchers investigate this compound and its analogs primarily for their potential pharmacological properties. Indole derivatives are prominently featured in the development of new therapeutic agents, with documented activities including antimicrobial effects against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) , and antiproliferative properties in oncology research . Furthermore, structurally similar indole-ethylamine derivatives are being actively explored as novel agonists for metabolic disease targets such as the Peroxisome Proliferator-Activated Receptor alpha (PPARα), showing promise in preclinical models for conditions like non-alcoholic fatty liver disease (NAFLD) . The core indole-ethanamine structure is a key building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis for constructing compound libraries aimed at high-throughput screening and hit-to-lead optimization . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-methylindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,8H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMBBBPUIYCGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401259
Record name 1H-Indole-1-ethanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103855-44-3
Record name 1H-Indole-1-ethanamine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-ethanamine, 3-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3-methylphenylhydrazine with acetaldehyde in the presence of acetic acid and hydrochloric acid can yield 1H-Indole-1-ethanamine, 3-methyl-.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-ethanamine, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups at specific positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitroindoles and other substituted indole derivatives.

Scientific Research Applications

1H-Indole-1-ethanamine, 3-methyl- has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Indole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-1-ethanamine, 3-methyl- involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways. Additionally, the compound’s methyl group can affect its binding affinity and selectivity towards different targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

2-(1H-Indol-1-yl)ethanamine ()
  • Molecular Formula : C₁₀H₁₂N₂.
  • Key Differences : Lacks the 3-methyl group, which may reduce steric hindrance and alter receptor binding compared to the 3-methyl analog. This compound is a positional isomer of tryptamine (3-substituted indole-ethanamine) .
Tryptamine (1H-Indole-3-ethanamine) ()
  • Molecular Formula : C₁₀H₁₂N₂ (same as 2-(1H-Indol-1-yl)ethanamine).
  • Biological Relevance: Acts as a serotonergic agonist; precursor to hallucinogenic compounds like psilocybin. The 3-position substitution is critical for interactions with serotonin receptors .
5-Methoxy-1H-indole-3-ethanamine Hydrochloride ()
  • Structure : Methoxy (-OCH₃) group at the 5-position and ethanamine at the 3-position.
  • Molecular Formula : C₁₁H₁₅ClN₂O.
  • Key Differences: The 5-methoxy group enhances lipophilicity and metabolic stability compared to non-methoxylated analogs. This derivative (Mexamine) is used in studies of vasoconstriction and receptor selectivity .

Substituent Effects on Physicochemical Properties

Compound Substituent Positions Molecular Weight Key Functional Groups Lipophilicity (LogP)* Biological Activity
1H-Indole-1-ethanamine, 3-methyl- 1 (ethylamine), 3 (CH₃) 174.23† -NH₂, -CH₃ ~2.1 (estimated) Unknown (theoretical serotonin modulation)
2-(1H-Indol-1-yl)ethanamine 1 (ethylamine) 160.22 -NH₂ ~1.8 Limited data; potential CNS activity
Tryptamine 3 (ethylamine) 160.22 -NH₂ ~1.7 Serotonergic agonist
5-Methoxy-tryptamine 3 (ethylamine), 5 (OCH₃) 190.24 (free base) -NH₂, -OCH₃ ~2.3 Vasoconstrictor, receptor modulator

*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Calculated based on molecular formula (C₁₁H₁₄N₂).

Q & A

Q. What are the common synthesis routes for 1H-Indole-1-ethanamine, 3-methyl-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves modifying tryptamine derivatives through alkylation or diazonium salt reactions. Key steps include:
  • Solvent Selection : Ethanol or acetonitrile is used to dissolve precursors, ensuring solubility and reactivity .
  • Temperature Control : Maintaining 40–60°C during diazonium coupling prevents side reactions .
  • pH Monitoring : Adjusting pH to 7–8 stabilizes intermediates, improving purity .
  • Purification : Column chromatography or recrystallization isolates the compound, with yields reported between 60–85% under optimized conditions .

Q. Which spectroscopic techniques are essential for characterizing 1H-Indole-1-ethanamine, 3-methyl-?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl at C3 and ethanamine side chain) via characteristic shifts (e.g., indolic NH at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 175.12) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and indole ring vibrations (~1600 cm1^{-1}) validate functional groups .

Q. What biological activities are associated with the methyl group at the C3 position of the indole core?

  • Methodological Answer : The methyl group enhances:
  • Receptor Binding : Steric effects increase selectivity for serotonin receptor subtypes (e.g., 5-HT1A_{1A}), as shown in radioligand displacement assays (IC50_{50} values ≤10 µM) .
  • Antibacterial Activity : Methylation improves lipophilicity, enabling efflux pump inhibition in Staphylococcus aureus (MIC reduction by 4-fold when combined with ciprofloxacin) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yield or impurity issues?

  • Methodological Answer :
  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • Scale-Up Adjustments : For >10g batches, replace ethanol with acetonitrile to improve heat transfer and reduce reaction time by 30% .

Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., varying receptor affinities)?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HEK293 expressing 5-HT1A_{1A}) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies to identify outliers or confounding variables (e.g., enantiomeric purity) .

Q. What computational methods predict the compound’s interactions with serotonin receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in 5-HT1A_{1A}’s orthosteric site, prioritizing residues Asp116 and Tyr390 for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates strong binding) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of 1H-Indole-1-ethanamine derivatives?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., halogens at C7) via electrophilic substitution and compare EC50_{50} values in functional assays .
  • Pharmacophore Mapping : Generate QSAR models using MOE software, highlighting hydrophobic (methyl) and hydrogen-bond donor (amine) features as critical for activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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